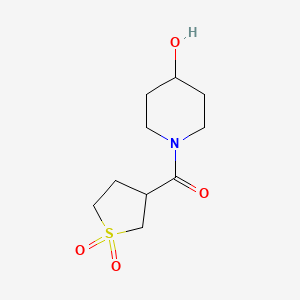
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DT-010 is a synthetic molecule that belongs to the class of thiolactones and has a unique chemical structure that makes it an attractive candidate for further research.
Wirkmechanismus
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone also modulates the activity of various enzymes and proteins involved in the pathogenesis of neurodegenerative diseases, such as acetylcholinesterase and beta-amyloid protein.
Biochemical and physiological effects:
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone also reduces inflammation and oxidative stress in the brain, which can help to prevent neuronal damage and improve overall brain health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone is its high solubility in water and organic solvents, which makes it easy to administer in laboratory experiments. However, the lack of human clinical trials limits our understanding of its safety and efficacy in humans.
Zukünftige Richtungen
1. Investigate the potential of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a therapeutic agent for other neurodegenerative diseases such as Huntington's disease and multiple sclerosis.
2. Study the long-term safety and efficacy of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone in human clinical trials.
3. Explore the potential of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a dietary supplement for improving cognitive function and brain health in healthy individuals.
4. Investigate the mechanism of action of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone in more detail to gain a better understanding of its neuroprotective effects.
Synthesemethoden
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized by the reaction between 1,1-dioxothiolan-3-ylacetic acid and 4-hydroxypiperidine in the presence of thionyl chloride. The reaction yields (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to possess antioxidant and anti-inflammatory properties, which can help to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
(1,1-dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-9-1-4-11(5-2-9)10(13)8-3-6-16(14,15)7-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVFPQYPXLEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)



